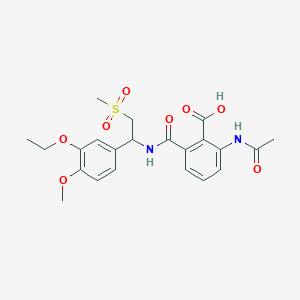

2-acetaMido-6-((1-(3-ethoxy-4-Methoxyphenyl)-2-(Methylsulfonyl)ethyl)carbaMoyl)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-acetamido-6-((1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)carbamoyl)benzoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzoic acid core with multiple functional groups, including acetamido, ethoxy, methoxy, methylsulfonyl, and carbamoyl groups, which contribute to its unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-Acetamido-6-((1-(3-Ethoxy-4-Methoxyphenyl)-2-(Methylsulfonyl)ethyl)carbamoyl)benzoesäure kann durch einen mehrstufigen Prozess erfolgen, der die folgenden Schlüsseletappen umfasst:

Bildung des Benzoesäurekerns: Die Synthese beginnt mit der Herstellung des Benzoesäurekerns, der durch Oxidation von Toluol oder anderen geeigneten aromatischen Vorstufen erhalten werden kann.

Einführung der Acetamidogruppe: Die Acetamidogruppe kann durch Reaktion des Benzoesäurederivats mit Essigsäureanhydrid in Gegenwart eines Katalysators wie Pyridin eingeführt werden.

Anlagerung der Ethoxy- und Methoxygruppen: Die Ethoxy- und Methoxygruppen können durch nucleophile Substitutionsreaktionen unter Verwendung geeigneter Alkylhalogenide und einer Base wie Natriumhydrid eingeführt werden.

Addition der Methylsulfonylgruppe: Die Methylsulfonylgruppe kann durch Reaktion der Zwischenverbindung mit Methylsulfonylchlorid in Gegenwart einer Base wie Triethylamin hinzugefügt werden.

Bildung der Carbamoylgruppe: Der letzte Schritt beinhaltet die Bildung der Carbamoylgruppe durch Reaktion der Zwischenverbindung mit einem Isocyanatderivat.

Industrielle Produktionsverfahren

Die industrielle Produktion von 2-Acetamido-6-((1-(3-Ethoxy-4-Methoxyphenyl)-2-(Methylsulfonyl)ethyl)carbamoyl)benzoesäure kann optimierte Reaktionsbedingungen beinhalten, wie z. B. die Verwendung von Durchflussreaktoren, um Ausbeute und Reinheit zu verbessern. Darüber hinaus sorgt die Verwendung fortschrittlicher Reinigungstechniken, wie z. B. Chromatographie und Kristallisation, für die Produktion von hochwertigen Verbindungen, die für verschiedene Anwendungen geeignet sind.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-Acetamido-6-((1-(3-Ethoxy-4-Methoxyphenyl)-2-(Methylsulfonyl)ethyl)carbamoyl)benzoesäure kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, um entsprechende oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden, um reduzierte Produkte zu erhalten.

Substitution: Die Verbindung kann je nach den vorhandenen funktionellen Gruppen und den Reaktionsbedingungen nucleophile oder elektrophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat, Chromtrioxid, saure oder basische Bedingungen.

Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid, wasserfreie Bedingungen.

Substitution: Alkylhalogenide, Natriumhydrid, Triethylamin, verschiedene Lösungsmittel.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. So können durch Oxidation Carbonsäuren oder Ketone entstehen, während durch Reduktion Alkohole oder Amine gebildet werden können. Substitutionsreaktionen können zur Bildung verschiedener substituierter Derivate mit unterschiedlichen funktionellen Gruppen führen.

Wissenschaftliche Forschungsanwendungen

2-Acetamido-6-((1-(3-Ethoxy-4-Methoxyphenyl)-2-(Methylsulfonyl)ethyl)carbamoyl)benzoesäure hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Die Verbindung kann als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet werden.

Biologie: Sie kann als Sonde oder Ligand in biochemischen Assays dienen, um die Enzymaktivität, Proteininteraktionen und zelluläre Prozesse zu untersuchen.

Medizin: Die Verbindung hat potenzielle therapeutische Anwendungen, wie z. B. die Wirkung als Inhibitor oder Modulator spezifischer biologischer Pfade, die an Krankheiten beteiligt sind.

Industrie: Sie kann bei der Entwicklung neuer Materialien wie Polymere oder Beschichtungen mit spezifischen Eigenschaften verwendet werden.

5. Wirkmechanismus

Der Wirkmechanismus von 2-Acetamido-6-((1-(3-Ethoxy-4-Methoxyphenyl)-2-(Methylsulfonyl)ethyl)carbamoyl)benzoesäure beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Verbindung kann an der aktiven Stelle eines Enzyms binden und dessen Aktivität hemmen oder mit einem Rezeptor interagieren und dessen Signalweg modulieren. Der genaue Mechanismus hängt vom jeweiligen biologischen Kontext und dem beteiligten Ziel ab.

Wirkmechanismus

The mechanism of action of 2-acetamido-6-((1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)carbamoyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathway. The exact mechanism depends on the specific biological context and the target involved.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2-Acetamido-6-((1-(3-Ethoxy-4-Methoxyphenyl)-2-(Methylsulfonyl)ethyl)carbamoyl)benzoesäure: Die Verbindung selbst.

Derivate der 2-Acetamido-6-((1-(3-Ethoxy-4-Methoxyphenyl)-2-(Methylsulfonyl)ethyl)carbamoyl)benzoesäure: Verbindungen mit geringfügigen Modifikationen der funktionellen Gruppen.

Andere Benzoesäurederivate: Verbindungen mit unterschiedlichen Substituenten am Benzoesäurekern.

Einzigartigkeit

2-Acetamido-6-((1-(3-Ethoxy-4-Methoxyphenyl)-2-(Methylsulfonyl)ethyl)carbamoyl)benzoesäure ist aufgrund ihrer spezifischen Kombination von funktionellen Gruppen einzigartig, die ihr besondere chemische Eigenschaften und Reaktivitäten verleihen. Diese Einzigartigkeit macht sie wertvoll für verschiedene Anwendungen in der wissenschaftlichen Forschung und in der Industrie.

Eigenschaften

Molekularformel |

C22H26N2O8S |

|---|---|

Molekulargewicht |

478.5 g/mol |

IUPAC-Name |

2-acetamido-6-[[1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]carbamoyl]benzoic acid |

InChI |

InChI=1S/C22H26N2O8S/c1-5-32-19-11-14(9-10-18(19)31-3)17(12-33(4,29)30)24-21(26)15-7-6-8-16(23-13(2)25)20(15)22(27)28/h6-11,17H,5,12H2,1-4H3,(H,23,25)(H,24,26)(H,27,28) |

InChI-Schlüssel |

LIFSPLXBVQQZHZ-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC1=C(C=CC(=C1)C(CS(=O)(=O)C)NC(=O)C2=C(C(=CC=C2)NC(=O)C)C(=O)O)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![rac-1-[(3R,4S)-4-azidooxolan-3-yl]-4-bromo-1H-pyrazole, cis](/img/structure/B12313923.png)

![2-[3-(4-Fluorophenyl)propanamido]-3-methylbutanoic acid](/img/structure/B12313932.png)

![3-[4-(2-Hydroxyphenyl)piperazin-1-yl]-3-oxopropanoic acid](/img/structure/B12313938.png)

![2-[2-[[2-[[2-[[2-[[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12313940.png)

![7-(1-methyl-1H-pyrrol-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B12313969.png)

![rac-tert-butyl N-{[(1R,2S,5S)-6-oxabicyclo[3.1.0]hexan-2-yl]methyl}carbamate](/img/structure/B12313971.png)

![6-methyl-N-(6,7,8,9-tetrahydro-5H-imidazo[1,2-d][1,4]diazepin-3-ylmethyl)pyridazin-3-amine](/img/structure/B12313973.png)

![3-[(2-Methyl-1H-imidazol-1-YL)methyl]aniline](/img/structure/B12313993.png)